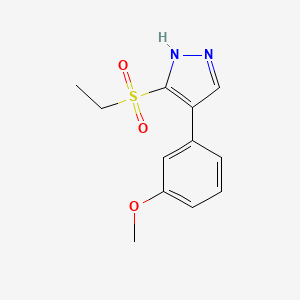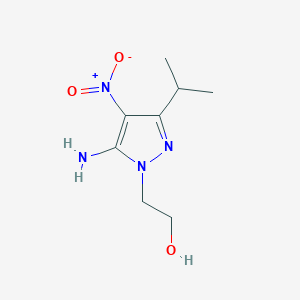![molecular formula C14H10IN3O2 B11786937 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Iodophényl)benzo[d]oxazole-5-carbohydrazide est un composé chimique de formule moléculaire C14H10IN3O2. Il s'agit d'un dérivé du benzo[d]oxazole, un composé hétérocyclique contenant à la fois des atomes d'azote et d'oxygène dans sa structure cyclique. La présence du groupe iodophényle et de la partie carbohydrazide rend ce composé intéressant pour diverses applications chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3-Iodophényl)benzo[d]oxazole-5-carbohydrazide implique généralement les étapes suivantes :
Formation du noyau benzo[d]oxazole : Ceci peut être réalisé par cyclisation d'un dérivé ortho-aminophénol approprié avec un acide carboxylique ou son dérivé.
Introduction du groupe iodophényle : Cette étape implique l'iodation du cycle phényle, ce qui peut être fait en utilisant de l'iode et un oxydant tel que le peroxyde d'hydrogène.
Formation de la partie carbohydrazide : Ceci peut être réalisé en faisant réagir le dérivé du benzo[d]oxazole avec de l'hydrazine ou ses dérivés dans des conditions appropriées.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de plates-formes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
2-(3-Iodophényl)benzo[d]oxazole-5-carbohydrazide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Le groupe iodophényle peut subir des réactions de substitution avec divers nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les nucléophiles courants comprennent les amines, les thiols et les halogénures.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés oxydés du benzo[d]oxazole, tandis que les réactions de substitution peuvent conduire à la formation de divers dérivés substitués.
Applications de la recherche scientifique
2-(3-Iodophényl)benzo[d]oxazole-5-carbohydrazide a plusieurs applications de recherche scientifique, notamment :
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Il peut être utilisé comme sonde pour étudier les processus biologiques impliquant des dérivés du benzo[d]oxazole.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que la conductivité et la fluorescence.
Mécanisme d'action
Le mécanisme d'action du 2-(3-Iodophényl)benzo[d]oxazole-5-carbohydrazide implique son interaction avec diverses cibles et voies moléculaires. Le groupe iodophényle peut interagir avec des protéines et des enzymes spécifiques, tandis que le noyau du benzo[d]oxazole peut interagir avec les acides nucléiques et d'autres biomolécules. Ces interactions peuvent entraîner des modifications des processus cellulaires, tels que l'expression génique et la transduction du signal.
Applications De Recherche Scientifique
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving benzo[d]oxazole derivatives.
Industry: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The iodophenyl group can interact with specific proteins and enzymes, while the benzo[d]oxazole core can interact with nucleic acids and other biomolecules. These interactions can lead to changes in cellular processes, such as gene expression and signal transduction.
Comparaison Avec Des Composés Similaires
2-(3-Iodophényl)benzo[d]oxazole-5-carbohydrazide peut être comparé à d'autres composés similaires, tels que :
2-(3-Chlorophényl)benzo[d]oxazole-5-carbohydrazide : Ce composé possède un groupe chlorophényle au lieu d'un groupe iodophényle, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
2-(3-Méthoxyphényl)benzo[d]oxazole-5-carbohydrazide : Ce composé possède un groupe méthoxyphényle, ce qui peut affecter sa réactivité et ses interactions avec les biomolécules.
2-(3-Nitrophényl)benzo[d]oxazole-5-carbohydrazide : Ce composé possède un groupe nitrophényle, ce qui peut influencer ses propriétés électroniques et sa réactivité.
La particularité du 2-(3-Iodophényl)benzo[d]oxazole-5-carbohydrazide réside dans sa combinaison spécifique de groupes fonctionnels, ce qui peut conduire à des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C14H10IN3O2 |
|---|---|
Poids moléculaire |
379.15 g/mol |
Nom IUPAC |
2-(3-iodophenyl)-1,3-benzoxazole-5-carbohydrazide |
InChI |
InChI=1S/C14H10IN3O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(19)18-16)4-5-12(11)20-14/h1-7H,16H2,(H,18,19) |
Clé InChI |
LEVMSQDVCMZLCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)


![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)


